molecular formula C10H12O3 B1290450 3-Ethoxy-4-methylbenzoic acid CAS No. 1250606-59-7

3-Ethoxy-4-methylbenzoic acid

Cat. No.: B1290450
CAS No.: 1250606-59-7
M. Wt: 180.2 g/mol
InChI Key: VLHHMGNQUJZGHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethoxy-4-methylbenzoic acid is an organic compound with the molecular formula C10H12O3. It is a derivative of benzoic acid, characterized by the presence of an ethoxy group at the third position and a methyl group at the fourth position on the benzene ring. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxy-4-methylbenzoic acid can be achieved through several methods. One common approach involves the reaction of 2-hydroxy-4-methylbenzoic acid with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions.

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 3-Ethoxy-4-methylbenzoic acid undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions, where the ethoxy and methyl groups influence the reactivity and orientation of the substitution.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Common Reagents and Conditions:

    Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) under acidic conditions.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products:

    Electrophilic Aromatic Substitution: Products include halogenated or nitrated derivatives of this compound.

    Oxidation: Products include oxidized derivatives such as 3-ethoxy-4-methylbenzaldehyde.

    Reduction: Products include reduced forms such as 3-ethoxy-4-methylbenzyl alcohol.

Scientific Research Applications

3-Ethoxy-4-methylbenzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-Ethoxy-4-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The ethoxy and methyl groups on the benzene ring influence its reactivity and binding affinity to various biological targets. The compound can modulate enzymatic activities, receptor interactions, and signal transduction pathways, leading to its observed biological effects .

Comparison with Similar Compounds

    3-Methoxy-4-methylbenzoic acid: Similar structure with a methoxy group instead of an ethoxy group.

    4-Methoxy-3-methylbenzoic acid: Similar structure with different positions of the methoxy and methyl groups

Uniqueness: 3-Ethoxy-4-methylbenzoic acid is unique due to the presence of the ethoxy group, which imparts distinct chemical and biological properties compared to its methoxy analogs. The ethoxy group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

3-ethoxy-4-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-3-13-9-6-8(10(11)12)5-4-7(9)2/h4-6H,3H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLHHMGNQUJZGHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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